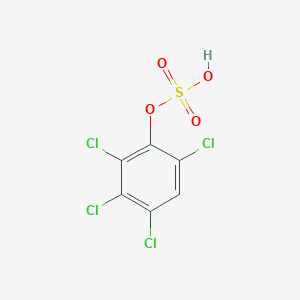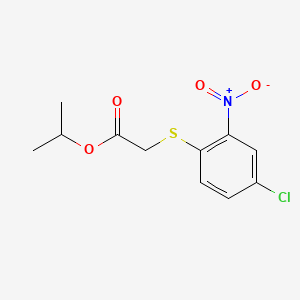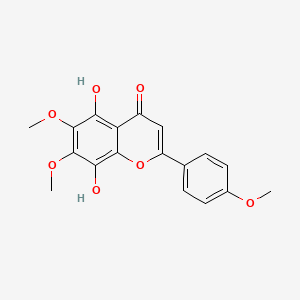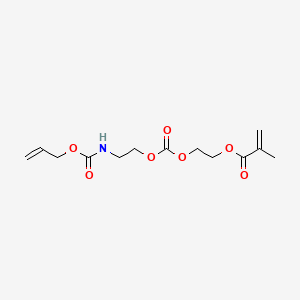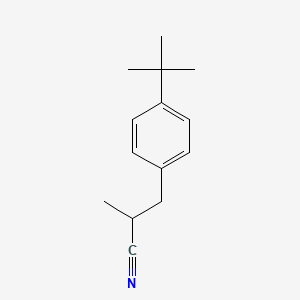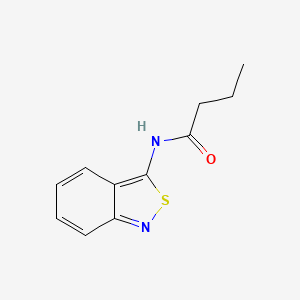
N-(2,1-Benzisothiazol-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1-Benzisothiazol-3-yl)butanamide is a chemical compound that belongs to the class of benzisothiazoles. Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1-Benzisothiazol-3-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with butanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction is usually carried out in an organic solvent such as dioxane, and a base such as sodium hydroxide is used to promote the cyclization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(2,1-Benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
N-(2,1-Benzisothiazol-3-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors or proteins, modulating their function and affecting various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
N-(2,1-Benzisothiazol-3-yl)butanamide can be compared with other similar compounds, such as:
Benzothiazole: A simpler structure with a benzene ring fused to a thiazole ring, known for its antimicrobial and anti-cancer properties.
Benzisothiazolinone: A related compound with a similar core structure, used as a preservative and antimicrobial agent.
Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring, known for its anti-inflammatory and anti-cancer activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
67019-21-0 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC 名称 |
N-(2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H12N2OS/c1-2-5-10(14)12-11-8-6-3-4-7-9(8)13-15-11/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
InChI 键 |
JSGJKPXQZWWURE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C2C=CC=CC2=NS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



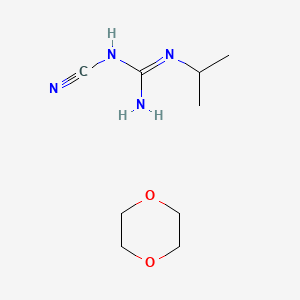
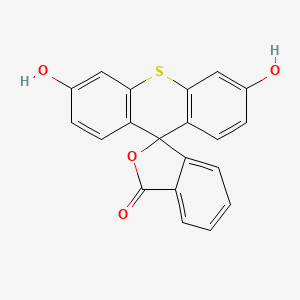

![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
